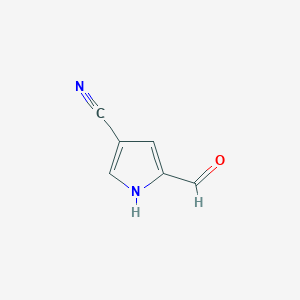
N-(2,4-dimethylphenyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Structural Analysis
Research on compounds similar to N-(2,4-dimethylphenyl)hexanamide has focused on their synthesis and structural analysis. For instance, the study by Naktode et al. (2012) details the synthesis of N-(2,6-dimethylphenyl)-P,P-diphenylphosphinothioic amide and related compounds, highlighting their structural features through X-ray diffraction analysis. This indicates the potential of this compound in the field of chemical synthesis and structural studies (Naktode, Kottalanka, & Panda, 2012).
2. Corrosion Inhibition
In the context of industrial applications, compounds like ammonium (2,4-dimethylphenyl)-dithiocarbamate, related to this compound, have been investigated for their efficacy in inhibiting steel corrosion. Kıcır et al. (2016) explored its use in 1 M HCl solution, demonstrating its high inhibition efficiency and stability, indicating similar potential uses for this compound in corrosion prevention (Kıcır, Tansuğ, Erbil, & Tüken, 2016).
3. Anticonvulsant Activity
The derivative 4-amino-N-(2,6-dimethylphenyl)benzamide, closely related to this compound, has shown effective anticonvulsant activity in animal models. Research by Robertson et al. (1987) highlights its potential in antagonizing seizures, suggesting possible pharmaceutical applications for this compound in neurology (Robertson, Leander, Lawson, Beedle, Clark, Potts, & Parli, 1987).
4. Pesticide Formulation
The structural similarity of this compound to compounds used in pesticide formulations, such as N'-(2,4-dimethylphenyl)-N-methylformamidine, suggests its potential in agricultural applications. Research on the metabolic fate and effectiveness of similar compounds provides insights into how this compound could be utilized in this field (Naikai, Xiuying, Xijuan, Shuqin, & Fengchun, 2000).
5. Luminescence Sensing
Studies on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrate their sensitivity to benzaldehyde-based derivatives. This research by Shi et al. (2015) suggests potential applications for this compound in developing luminescence sensors for specific chemicals (Shi, Zhong, Guo, & Li, 2015).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of N-(2,4-dimethylphenyl)hexanamide are currently unknown .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been implicated in the hexosamine biosynthetic pathway . This pathway utilizes glucose, glutamine, acetyl-coenzyme A (Ac-CoA), and uridine-5′-triphosphate (UTP) to produce the amino sugar UDP-GlcNAc .
Result of Action
Given the lack of specific target identification, it’s challenging to predict the exact molecular and cellular effects of this compound .
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-5-6-7-14(16)15-13-9-8-11(2)10-12(13)3/h8-10H,4-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNLGDSZZJZWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=C(C=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2956188.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![2-[benzyl(propan-2-yl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2956193.png)
![N-[1-[1-[2-(4-Chlorophenyl)acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2956194.png)

![tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B2956197.png)

![5-amino-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956200.png)





